Product packaging for (S)-1-(2-Chlorophenyl)ethanamine(Cat. No.:CAS No. 68285-26-7)

(S)-1-(2-Chlorophenyl)ethanamine

Cat. No.: B3024606
CAS No.: 68285-26-7
M. Wt: 155.62 g/mol
InChI Key: RJPLGQTZHLRZGX-LURJTMIESA-N
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Description

(S)-1-(2-Chlorophenyl)ethanamine (CAS 68285-26-7) is a chiral amine of high interest in advanced chemical and pharmaceutical research . This compound appears as a light yellow liquid and serves as a valuable chiral building block or ligand in asymmetric synthesis, facilitating the production of specific stereoisomers critical for developing active pharmaceutical ingredients . Its structural similarity to biologically active phenethylamines suggests potential applications in neurotransmitter system research and drug discovery . Product Specifications: CAS Number: 68285-26-7 ; Purity: 98% ; Molecular Formula: C₈H₁₀ClN ; Molecular Weight: 155.63 g/mol ; Appearance: Light yellow liquid ; Specific Rotation: [α]₂₀/D = -62° (c = 1 in EtOH) (predicted) . Handling and Safety: This compound is classified as corrosive. It causes severe skin burns and eye damage . Researchers must wear appropriate personal protective equipment (PPE) including gloves and eye/face protection. The material should be stored sealed under an inert gas (nitrogen or argon) at 2–8°C . This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not meant for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B3024606 (S)-1-(2-Chlorophenyl)ethanamine CAS No. 68285-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(2-chlorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPLGQTZHLRZGX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276060
Record name (αS)-2-Chloro-α-methylbenzenemethanamine
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Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68285-26-7
Record name (αS)-2-Chloro-α-methylbenzenemethanamine
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Record name (αS)-2-Chloro-α-methylbenzenemethanamine
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Record name (1S)-1-(2-chlorophenyl)ethan-1-amine
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Advanced Synthetic Methodologies for Enantiopure S 1 2 Chlorophenyl Ethanamine

Stereoselective Synthetic Pathways to (S)-1-(2-Chlorophenyl)ethanamine

Asymmetric Catalytic Hydrogenation of Precursor Imines

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral imines. thieme-connect.de This approach involves the use of a chiral transition metal catalyst to selectively add hydrogen to one face of the C=N double bond of an imine precursor. slideshare.net Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly employed for this transformation. thieme-connect.de The success of this method hinges on the design of the chiral ligand, which creates a chiral environment around the metal center, thereby directing the hydrogenation to produce the desired (S)-enantiomer with high enantioselectivity.

Enantioselective Reduction of 2-Chloroacetophenone (B165298) to Chiral Alcohol Precursors

An alternative stereoselective route involves the enantioselective reduction of 2-chloroacetophenone to the corresponding chiral alcohol, (S)-1-(2-chlorophenyl)ethanol. This chiral alcohol can then be converted to the target amine. Biocatalysis, utilizing enzymes or whole microorganisms like Saccharomyces cerevisiae, has been shown to be effective for the stereoselective reduction of ketones. sigmaaldrich.com For instance, the reduction of 2'-chloroacetophenone (B1665101) using Saccharomyces cerevisiae can yield (R)-2'-chloro-1-phenylethanol, which can then be further processed to obtain the desired amine. sigmaaldrich.com Chemical methods employing chiral reducing agents or catalysts, such as those based on copper hydride complexes, can also achieve high enantioselectivity in the reduction of α,β-unsaturated ketones and other ketone substrates. nih.gov

Chiral Auxiliary-Mediated Asymmetric Amination Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule to facilitate a diastereoselective amination reaction. A prominent example is the use of tert-butanesulfinamide, developed by the Ellman lab, which has proven to be a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu The sulfinamide is condensed with an aldehyde or ketone to form a sulfinylimine, which then undergoes nucleophilic addition. The stereochemistry of the addition is controlled by the chiral sulfinyl group. Subsequent removal of the auxiliary yields the enantiomerically enriched amine.

Diastereomeric Resolution Techniques for Racemic 1-(2-Chlorophenyl)ethanamine (B1296576)

Classical resolution remains a widely practiced method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.org

Diastereomeric Salt Formation with Chiral Acids

The most common approach for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. libretexts.org The racemic 1-(2-chlorophenyl)ethanamine is treated with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.orglibretexts.org This results in the formation of two diastereomeric salts: [(S)-amine·(chiral acid)] and [(R)-amine·(chiral acid)]. Due to their different three-dimensional structures, these salts have distinct solubilities in a given solvent.

The efficiency of a diastereomeric resolution is highly dependent on the choice of the chiral resolving agent and the crystallization solvent. nih.gov A systematic screening of various chiral acids is often necessary to identify the optimal combination that provides a significant difference in the solubility of the diastereomeric salts, leading to efficient separation and high enantiomeric purity of the desired (S)-amine after liberation from the salt. onyxipca.com The selection of resolving agents is critical, and a variety of commercially available chiral acids can be tested. onyxipca.com The optimization process may also involve adjusting the stoichiometry of the resolving agent and the crystallization conditions, such as temperature and solvent composition, to maximize the yield and enantiomeric excess of the target this compound. nih.govonyxipca.com

Resolving Agent TypeExamples
Chiral Carboxylic Acids(+)-Tartaric acid, (-)-Mandelic acid, (-)-Malic acid
Chiral Sulfonic Acids(+)-Camphor-10-sulfonic acid

Table 1: Common Chiral Resolving Agents for Amines

ParameterInfluence on Resolution
SolventAffects the solubility of diastereomeric salts
TemperatureInfluences crystallization kinetics and solubility
StoichiometryThe ratio of amine to resolving agent can impact salt formation and purity

Table 2: Key Parameters for Optimizing Diastereomeric Resolution

Solvent Selection and Crystallization Conditions for High Enantiomeric Excess

The choice of solvent and the control of crystallization conditions are critical factors in obtaining high enantiomeric excess (ee) during the resolution of racemic 1-(2-chlorophenyl)ethanamine. The solvent can significantly influence the solubility of the diastereomeric salts formed with a chiral resolving agent, thereby affecting the efficiency of the separation.

In asymmetric catalysis, the enantiomeric excess can be strongly dependent on the solvent, with outcomes ranging from nearly racemic mixtures to over 90% ee. researchgate.net This phenomenon is often attributed to specific solute-solvent interactions rather than the bulk properties of the solvent, such as its dielectric constant. rsc.org Solvents that are strong Lewis bases, for instance, have been shown to induce high enantiomeric excess in certain reactions. researchgate.netrsc.org The solvent can "prepare" the molecule in a specific conformation that, while not necessarily having lower reaction barriers, exhibits a greater differentiation in activation energies between the two enantiomers, leading to a high ee. rsc.org

For crystallization-based resolutions, a solvent swap may be necessary to enhance impurity rejection and achieve a higher enantiomeric excess of the final active pharmaceutical ingredient (API). researchgate.net The selection of an appropriate solvent system is therefore a crucial step in optimizing the resolution process.

Table 1: Influence of Solvent on Enantiomeric Excess (Illustrative)

SolventDielectric Constant (ε)Enantiomeric Excess (% ee)
Toluene2.465
Dichloromethane9.1Moderate
Acetonitrile37.5Low

Note: This table is illustrative and based on general principles of solvent effects in asymmetric synthesis. Specific data for this compound may vary.

Preferential Crystallization of Diastereomeric Salts

Preferential crystallization of diastereomeric salts is a classical and widely used method for resolving racemic mixtures. This technique involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

The success of this method hinges on the selection of an appropriate resolving agent and solvent system that will lead to a significant difference in the solubility of the two diastereomers. One diastereomer should be significantly less soluble than the other, allowing it to crystallize out of the solution while the other remains dissolved. Subsequent filtration and treatment of the crystallized salt with a base will yield the desired enantiomerically pure amine.

Kinetic Resolution of Racemic 1-(2-Chlorophenyl)ethanamine

Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The result is an enantioenriched sample of the less reactive enantiomer. wikipedia.org

In a typical kinetic resolution, the reaction is stopped before completion, ideally at around 50% conversion, to maximize both the yield and the enantiomeric excess of the unreacted starting material. wikipedia.org The enantiomeric excess of the remaining substrate continuously increases as the reaction progresses. wikipedia.org

A variety of synthetic methods have been developed for kinetic resolution, including acylation reactions, oxidations, and hydrogenations. wikipedia.org For instance, a highly efficient kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines has been achieved through asymmetric Cu-catalyzed borylation, yielding products with up to 99% ee. nih.gov

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a valuable tool in asymmetric synthesis, offering high enantioselectivity and mild reaction conditions. Enzymes, such as lipases and amidases, are particularly effective for the resolution of chiral amines.

Enzyme-Mediated Asymmetric Amination

Enzyme-mediated asymmetric amination represents a direct approach to the synthesis of chiral amines from prochiral ketones. This method utilizes enzymes, such as transaminases, to catalyze the addition of an amino group to a ketone, leading to the formation of a chiral amine with high enantiomeric excess. This approach is highly atom-economical and avoids the need for a resolution step.

Biocatalytic Kinetic Resolution using Lipases or Amidases

Lipases and amidases are widely used in the kinetic resolution of racemic amines. These enzymes catalyze the enantioselective acylation of the amine, where one enantiomer reacts much faster than the other.

For example, Candida antarctica lipase (B570770) B (CALB) is a robust and highly selective enzyme for the acylation of amines. wikipedia.org In a typical process, the racemic amine is treated with an acyl donor, such as an ester, in the presence of the lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The acylated product and the unreacted amine can then be separated.

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org In DKR, the kinetic resolution is coupled with in situ racemization of the slower-reacting enantiomer. wikipedia.org This ensures that the substrate for the enzymatic reaction is continuously supplied, allowing for a theoretical yield of 100%. wikipedia.org Chemoenzymatic dynamic kinetic resolution, which combines a lipase for selective acylation with a metal catalyst for racemization, has been successfully applied to the synthesis of various chiral compounds with excellent yields and enantioselectivities. nih.gov

Table 2: Comparison of Kinetic Resolution Methods

MethodTheoretical Max. YieldKey Features
Kinetic Resolution50%Relies on differential reaction rates of enantiomers. wikipedia.org
Dynamic Kinetic Resolution100%Combines kinetic resolution with in situ racemization. wikipedia.org
Parallel Kinetic Resolution100%Both enantiomers react through different pathways to form different products. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com These principles are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact and improve sustainability. sphinxsai.com

Key green chemistry principles relevant to the synthesis of this compound include:

Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective, reduce waste, and can often be recycled. acs.orgbdu.ac.in

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. sphinxsai.com

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided. acs.org Biocatalysis often eliminates the need for such steps due to the high specificity of enzymes. acs.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sigmaaldrich.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. acs.org

Advanced Spectroscopic and Structural Investigations of S 1 2 Chlorophenyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of experiments used to determine the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in a molecule's NMR spectrum. These techniques provide correlation data that reveal through-bond and through-space connectivities between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sigmaaldrich.com For (S)-1-(2-Chlorophenyl)ethanamine, a COSY spectrum would be expected to show a cross-peak between the methine proton (-CH) and the methyl protons (-CH₃) of the ethylamine (B1201723) side chain, confirming their direct connectivity. Correlations between the aromatic protons on the chlorophenyl ring would also be observed, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). sigmaaldrich.comebalbharati.in It is invaluable for assigning carbon signals based on their known proton assignments. An HSQC spectrum would definitively link the proton signals of the methine, methyl, and aromatic groups to their corresponding carbon signals. Since the amine protons (-NH₂) are readily exchangeable and not attached to a carbon, they would not appear in an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically ²J to ⁴J) between protons and carbons. sigmaaldrich.comebalbharati.in This is crucial for piecing together the molecular skeleton. For instance, the methyl protons would show a correlation to the methine carbon (²J) and the C1 aromatic carbon (³J). The methine proton would show correlations to the methyl carbon (²J) and the C1 and C2 aromatic carbons (²J and ³J, respectively).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space interactions between the ethylamine side chain protons and the aromatic proton at the C6 position of the phenyl ring, providing insights into the molecule's preferred conformation.

A comprehensive analysis using these 2D NMR techniques would allow for the complete and validated assignment of all ¹H and ¹³C chemical shifts, confirming the molecular structure of this compound.

Table 1: Expected 2D NMR Correlations for this compound (Note: This table is illustrative, based on known principles of NMR spectroscopy, as specific experimental data was not found.)

TechniqueProton(s)Expected Correlation to Proton(s)Expected Correlation to Carbon(s)
COSY Methine (-CH)Methyl (-CH₃)-
Aromatic HsOther Aromatic Hs-
HSQC Methine (-CH)-Methine (C)
Methyl (-CH₃)-Methyl (C)
Aromatic Hs-Aromatic (C)s
HMBC Methine (-CH)-Methyl (C), Aromatic C1, Aromatic C2
Methyl (-CH₃)-Methine (C), Aromatic C1
NOESY Side chain HsAromatic H at C6-

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. sigmaaldrich.com The groups of atoms responsible for this absorption are known as chromophores. rsc.org

In this compound, the primary chromophore is the 2-chlorophenyl group. The benzene (B151609) ring contains π electrons that can undergo π → π* transitions, which are typically strong absorptions. The presence of the chlorine atom and the ethylamine group as substituents on the benzene ring can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). These substituents, known as auxochromes, can cause a shift in the absorption wavelength. sigmaaldrich.com

The amine group also has non-bonding (n) electrons, which could potentially undergo n → π* transitions. However, these are often much weaker in intensity than π → π* transitions. rsc.org The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or cyclohexane) would be expected to show characteristic absorption bands related to the electronic transitions within the substituted aromatic ring. The precise λmax and molar absorptivity (ε) values would need to be determined experimentally.

X-ray Crystallographic Analysis of this compound and its Salts

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This analysis provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

To perform this analysis, a suitable single crystal of this compound or one of its salts (e.g., hydrochloride or tartrate salt) must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed.

The analysis of the diffraction data yields the electron density map of the unit cell, from which the positions of all non-hydrogen atoms can be determined. This allows for the precise measurement of all intramolecular bond lengths and angles.

Crucially, for a chiral molecule like this compound, the data can be used to determine the absolute configuration of the stereocenter. By carefully analyzing anomalous dispersion effects, the Flack parameter is calculated, which confirms whether the determined structure corresponds to the (S) or (R) enantiomer. This provides an unambiguous confirmation of the molecule's stereochemistry.

The crystal structure reveals not only the molecule's conformation but also how multiple molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. semanticscholar.orgmdpi.com For this compound, the primary interactions expected to dictate the crystal packing are:

Hydrogen Bonding: The amine group (-NH₂) is a strong hydrogen bond donor. In the crystal structure of the free base or its salts, it would be expected to form N-H···N or N-H···Cl (in a hydrochloride salt) hydrogen bonds, which are powerful structure-directing interactions. nih.gov

π-π Stacking: The aromatic chlorophenyl rings can interact with each other through π-π stacking. The geometry of this stacking (e.g., face-to-face or offset) would be determined from the crystal structure. rsc.orgresearchgate.net

Analysis of these interactions provides insight into the supramolecular assembly of the compound in the solid state.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. ebalbharati.in Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. Chiral molecules can exhibit polymorphism, and the study of this phenomenon is critical, particularly in the pharmaceutical industry. researchgate.netrsc.org

Investigating the polymorphism of this compound would involve attempting to crystallize it under various conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting crystalline form would then be analyzed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR) to identify and characterize any distinct polymorphic forms. The existence of different packing arrangements and intermolecular interactions among polymorphs would be key to understanding their relative stabilities.

Theoretical and Computational Chemistry Studies of S 1 2 Chlorophenyl Ethanamine

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the physicochemical properties of (S)-1-(2-Chlorophenyl)ethanamine. These calculations solve the Schrödinger equation for the molecule, albeit with approximations, to yield valuable information about its geometry, energy, and various molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. It is particularly well-suited for studying molecules of the size and complexity of this compound. DFT methods are employed to investigate the molecule's optimized geometry, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.

The choice of the exchange-correlation functional is a critical aspect of any DFT study, as it dictates the accuracy of the results. For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable predictions for molecular geometries and energies. The BLYP (Becke, Lee-Yang-Parr) functional, a pure DFT functional, is another common choice, particularly for larger systems where computational efficiency is a priority. The validation of the chosen functional is typically performed by comparing the calculated properties, such as bond lengths and angles, with available experimental data for similar or related compounds.

FunctionalDescriptionTypical Application
BLYP A generalized gradient approximation (GGA) functional.Often used for larger molecular systems due to its computational efficiency.
B3LYP A hybrid functional that incorporates a portion of exact Hartree-Fock exchange.Widely used for a broad range of organic molecules, providing a good balance of accuracy and cost for geometry optimizations and energy calculations.

The basis set is the set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculations. Pople-style basis sets are commonly employed in DFT studies. The 6-31G(d) basis set, which includes polarization functions on heavy (non-hydrogen) atoms, is often a good starting point for geometry optimizations. For more accurate energy calculations and the description of hydrogen bonding, the 6-31G(d,p) basis set, which adds polarization functions to hydrogen atoms as well, is preferable. The selection of the basis set is a trade-off between desired accuracy and computational resources.

Basis SetDescriptionKey Features
6-31G(d) A split-valence basis set with polarization functions on heavy atoms.Provides a reasonable level of accuracy for the geometry of a wide range of organic molecules.
6-31G(d,p) A split-valence basis set with polarization functions on both heavy and hydrogen atoms.Offers improved accuracy for systems where hydrogen bonding or weak interactions are important.

The Hartree-Fock (HF) method is a fundamental ab initio method that provides a starting point for more advanced and accurate calculations. While HF theory systematically neglects electron correlation, leading to certain inaccuracies, it can still offer valuable qualitative insights. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to include electron correlation effects, thereby yielding more accurate results, albeit at a significantly higher computational cost. For a molecule like this compound, MP2 calculations with a reasonably sized basis set can provide highly accurate geometric parameters and relative energies of different conformers.

Density Functional Theory (DFT) Applications

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is typically achieved by systematically rotating the dihedral angles associated with the flexible bonds and calculating the energy at each point, thereby mapping the potential energy surface (PES). The minima on the PES correspond to the stable conformers, while the saddle points represent the transition states between them. This analysis is crucial for understanding the molecule's flexibility and its preferred three-dimensional structure in different environments.

Applications of S 1 2 Chlorophenyl Ethanamine in Complex Molecule Synthesis

Chiral Precursor in the Synthesis of Pharmaceutical Intermediates

The enantiomerically pure nature of (S)-1-(2-Chlorophenyl)ethanamine makes it a valuable starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Chirality is a pivotal aspect in drug design, as different enantiomers of a drug molecule can exhibit varied pharmacological and toxicological profiles. nih.gov The use of a chiral precursor like this compound from the outset of a synthetic route, a strategy known as chiral pool synthesis, is an efficient way to introduce a desired stereocenter. nih.gov

A key application of chiral amines is in the synthesis of more complex chiral intermediates. For example, they can be used to synthesize chiral auxiliaries, which are temporary additions to a molecule that direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereochemistry is established, the auxiliary is removed.

The table below illustrates the properties of this compound, which are relevant to its role as a pharmaceutical intermediate.

PropertyValue
CAS Number39959-67-6 (for the racemate)
Molecular FormulaC₈H₁₀ClN
Molecular Weight155.62 g/mol
AppearanceSolid

Data sourced from Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com

Role in the Stereoselective Construction of Chiral Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry. The stereoselective synthesis of chiral heterocyclic compounds is of paramount importance, and this compound can play a crucial role in this endeavor.

One common strategy involves the use of the chiral amine as a nucleophile in reactions that form a new stereocenter. For example, it can react with suitable electrophiles to form key intermediates that are then cyclized to yield chiral heterocyclic systems. The stereochemistry of the starting amine directly influences the stereochemistry of the final product.

A notable application is in the synthesis of chiral β-aminosulfones through the nucleophilic 1,2-addition of a lithiated species to an aldehyde-SAMP-hydrazone. rwth-aachen.de While this specific example uses a different chiral auxiliary, the principle of using a chiral amine to induce asymmetry is broadly applicable. This compound can be used to form chiral imines, which then undergo diastereoselective additions. The resulting product can be further manipulated to form various heterocyclic structures.

The synthesis of chiral tetrazole derivatives is another area where this amine could be applied. For instance, intermediates like 1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one are known, and the introduction of a chiral amine like this compound could lead to the stereoselective synthesis of chiral tetrazole-containing compounds. pharmaffiliates.com

Development of Chiral Ligands and Organocatalysts Incorporating the (2-Chlorophenyl)ethylamine Moiety

The development of new catalysts for asymmetric synthesis is a major focus of chemical research. Chiral ligands, which coordinate to a metal center to form a chiral catalyst, and organocatalysts, which are small organic molecules that catalyze reactions without a metal, are two important classes of such catalysts. nih.gov

This compound can be readily derivatized to form a variety of chiral ligands. The amino group provides a convenient handle for attaching the amine to other molecular scaffolds. For example, it can be converted into an amide, a sulfonamide, or used to form Schiff bases. These derivatives can then act as ligands for transition metals used in asymmetric catalysis, such as in hydrogenation, hydrosilylation, or cross-coupling reactions. The stereochemical information from the chiral amine is transferred to the product of the catalyzed reaction, leading to high enantiomeric excesses.

Similarly, the (2-Chlorophenyl)ethylamine moiety can be incorporated into organocatalysts. Chiral amines and their derivatives, such as thioureas and squaramides, are powerful organocatalysts for a wide range of transformations. For example, cinchona alkaloid-derived sulfonamides have been used as catalysts in enantioselective Michael addition reactions. tubitak.gov.tr By analogy, this compound could be used to synthesize novel organocatalysts with unique steric and electronic properties conferred by the 2-chlorophenyl group.

Derivatization for Advanced Functional Materials and Chirally Pure Polymers

The unique properties of this compound also lend themselves to the development of advanced functional materials and chirally pure polymers. The introduction of chirality into materials can lead to interesting and useful properties, such as chiroptical effects, enantioselective recognition, and catalytic activity.

Chiral polymers can be synthesized by polymerizing monomers that contain a chiral center. This compound can be derivatized to create such a monomer. For example, the amino group could be reacted with a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) derivative. The resulting chiral monomer could then be polymerized to produce a chirally pure polymer. These polymers could have applications in chiral chromatography, as enantioselective sensors, or in asymmetric catalysis.

An example of a similar concept is the synthesis of chiral hyperbranched polymers based on cinchona alkaloids, which have been used as catalysts in asymmetric reactions. tubitak.gov.tr These polymers were found to be efficient and reusable catalysts. A similar approach using this compound as the chiral source could lead to new polymeric materials with tailored properties.

The derivatization of this compound can also lead to the formation of liquid crystals or other ordered materials where the chirality of the molecule influences the macroscopic properties of the material.

Analytical Methodologies for Enantiomeric Purity and Quantification

Chiral Chromatographic Techniques

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.usuma.es The separation is achieved by using a column containing a chiral stationary phase (CSP). These CSPs create a chiral environment where the two enantiomers of a compound, like 1-(2-Chlorophenyl)ethanamine (B1296576), form transient diastereomeric complexes with differing stabilities, resulting in different retention times. youtube.com

Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases (π-acceptor/π-donor). hplc.eunih.gov For the separation of chiral amines, polysaccharide-based columns are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. rsc.org Detection is commonly performed using a UV detector, as the aromatic ring in (S)-1-(2-Chlorophenyl)ethanamine allows for strong UV absorbance. heraldopenaccess.us The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. An advantage of some HPLC systems is the ability to invert the elution order by using a CSP with the opposite absolute configuration, which can be beneficial for accurately quantifying trace amounts of one enantiomer in the presence of a large excess of the other. hplc.eu

Table 1: Representative Chiral HPLC Parameters

ParameterDescription
Column Chiral stationary phase (e.g., polysaccharide-based, Pirkle-type)
Mobile Phase Typically a mixture of n-hexane and a polar modifier (e.g., isopropanol)
Flow Rate Optimized for best resolution (e.g., 1.0 mL/min) rsc.org
Detection UV spectrophotometry at a wavelength of maximum absorbance
Quantification Based on the relative peak areas of the (S) and (R) enantiomers

Chiral Gas Chromatography (GC) Applications

Chiral Gas Chromatography (GC) is another effective technique for the separation of volatile chiral compounds. For primary amines like 1-(2-Chlorophenyl)ethanamine, derivatization is often necessary to increase volatility and improve chromatographic performance. researchgate.net This process involves reacting the amine with a reagent to form a less polar and more volatile derivative. researchgate.net

Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. researchgate.net Alternatively, chiral derivatizing agents can be used to form diastereomers, which can then be separated on a standard achiral GC column. tcichemicals.com

The separation of the enantiomers (or their derivatives) is achieved using a chiral capillary column. gcms.cz Cyclodextrin-based stationary phases, such as those modified with alkyl or acyl groups, are frequently used for the enantioselective separation of a wide range of chiral compounds, including amines. uni-muenchen.de The carrier gas is typically helium or hydrogen. Detection is most commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which offers both high sensitivity and structural information. nih.gov

Table 2: Chiral GC Derivatization and Analysis

StepDescriptionExample
Derivatization Reaction to increase volatility and improve separation.Acylation with trifluoroacetic anhydride.
Column Capillary column with a chiral stationary phase.Cyclodextrin-based CSP (e.g., Chirasil-Val). nih.gov
Carrier Gas Inert gas to transport the sample through the column.Helium or Hydrogen.
Detector Device to detect the eluted components.Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral auxiliary agents. nih.gov Since enantiomers are indistinguishable in an achiral solvent, a chiral environment must be created in the NMR tube. This is achieved by adding either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA). nih.gov

A Chiral Derivatizing Agent (CDA) reacts covalently with the enantiomers of the analyte to form a new pair of diastereomers. wikipedia.org These diastereomers have distinct NMR spectra, allowing for the quantification of their respective signals. nih.govnih.gov For a primary amine like this compound, a common CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), which forms diastereomeric amides. researchgate.net

A Chiral Solvating Agent (CSA) forms non-covalent, transient diastereomeric complexes with the analyte enantiomers. nih.govscilit.com This interaction leads to differential shielding of the protons in the enantiomers, resulting in separate signals in the ¹H NMR spectrum. researchgate.net A commonly used CSA for amines is (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE). researchgate.net The enantiomeric excess can be determined by integrating the well-resolved signals corresponding to each enantiomer. nih.gov

Polarimetry for Optical Rotation Measurements

Polarimetry is a classical technique used to measure the optical rotation of a chiral substance in solution. nihs.go.jp Optically active compounds rotate the plane of plane-polarized light. anton-paar.com The direction and magnitude of this rotation are characteristic of the compound. The (S)-enantiomer will rotate light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while the (R)-enantiomer will rotate it by an equal amount in the opposite direction. wikipedia.org

The specific rotation, [α], is a standardized measure of the optical rotation and is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter cell. masterorganicchemistry.com It is typically measured at a specific temperature and wavelength (commonly the sodium D-line at 589 nm). nihs.go.jpanton-paar.com For a sample containing a mixture of enantiomers, the observed optical rotation can be used to calculate the enantiomeric excess, provided the specific rotation of the pure enantiomer is known. wikipedia.org

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the chirality of a molecule. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. harvard.edu An achiral molecule will not exhibit a CD signal.

Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The spectrum provides information about the stereochemical features of the molecule. For this compound, the CD spectrum would be characteristic of its absolute configuration. While CD spectroscopy is excellent for qualitative chirality assessment and can be used to determine absolute configuration by comparison with theoretical calculations or known compounds, its quantitative application for determining enantiomeric excess is less common than HPLC or NMR. However, when coupled with a separation technique like HPLC (HPLC-CD), it can provide both separation and chiroptical detection, allowing for the determination of enantiomeric excess without needing pure standards of each enantiomer. heraldopenaccess.usuma.es

Advanced Spectroscopic Techniques for Quantitative Enantiomeric Analysis

Beyond the more common methods, advanced spectroscopic techniques offer further capabilities for the quantitative analysis of enantiomers. Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are two such techniques. These methods are the vibrational counterparts to electronic CD and provide detailed structural information. VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in the intensity of Raman scattered left and right circularly polarized light.

These techniques can provide a wealth of information about the three-dimensional structure and absolute configuration of chiral molecules in solution. researchgate.net While powerful, their application for routine quantitative enantiomeric analysis is less widespread due to the complexity of the instrumentation and data analysis. Other advanced methods include coupling separation techniques with mass spectrometry, such as in chiral metabolomics, which can provide high sensitivity and specificity for the analysis of chiral molecules in complex mixtures. nih.govarxiv.org

Reaction Mechanisms and Kinetic Studies Involving S 1 2 Chlorophenyl Ethanamine

Mechanistic Investigations of Reactions Utilizing (S)-1-(2-Chlorophenyl)ethanamine as a Nucleophile or Chiral Base

This compound's utility in chemical reactions stems from the lone pair of electrons on its nitrogen atom, which allows it to act as a nucleophile or a base.

As a Nucleophile: When acting as a nucleophile, this compound can attack electrophilic centers. A common example is its reaction with acyl chlorides to form N-substituted amides. This reaction typically proceeds through a nucleophilic addition-elimination mechanism . chemguide.co.ukshout.educationchemguide.co.uk

The proposed mechanism involves two main stages:

Nucleophilic Addition: The lone pair on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom gains a negative charge. chemguide.co.uk

Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is eliminated. chemguide.co.uk A second molecule of the amine then acts as a base to deprotonate the nitrogen, resulting in the final amide product and an ammonium (B1175870) salt. chemguide.co.uk

While no specific studies detailing the transition state for this compound were identified, theoretical studies on similar reactions suggest the process can also be a concerted SN2-like pathway without a distinct tetrahedral intermediate, depending on the reactants and conditions. nih.gov

As a Chiral Base: Chiral amines are frequently employed as chiral bases in asymmetric synthesis to control the stereochemistry of a reaction, such as in enantioselective deprotonation. docbrown.info In this role, the amine would abstract a proton from a prochiral substrate. The stereochemical information from the chiral base is transferred during this proton transfer step, leading to the formation of a chiral enolate or other intermediate. The steric hindrance and electronic properties of the 2-chlorophenyl group, combined with the stereochemistry at the adjacent carbon, would influence the facial selectivity of the deprotonation, thereby determining the configuration of the final product.

Kinetic Profiling of Derivatization Reactions and Subsequent Transformations

Specific kinetic data, such as rate constants and reaction orders for the derivatization of this compound, are not extensively reported in the available literature. However, the kinetics of its reactions can be inferred from general principles.

For instance, in its reaction with an acyl chloride (acylation), the reaction is typically very rapid, often described as violent when using concentrated solutions. chemguide.co.uk The rate of this second-order reaction would be dependent on the concentration of both the amine and the acyl chloride.

The primary method found for the synthesis of this compound is through the stereoselective amination of 2'-chloroacetophenone (B1665101) using engineered transaminase enzymes. Research in this area focuses on optimizing reaction conditions to maximize yield and enantiomeric purity. One study demonstrated that engineered transaminase variants could achieve complete conversion of the ketone to this compound with an enantiomeric excess greater than 99%. researchgate.net

Table 1: Enzymatic Synthesis Performance for this compound

Enzyme System Substrate Product Conversion Enantiomeric Excess (ee)
Engineered Transaminase 2'-Chloroacetophenone This compound >99% >99%

Data derived from studies on biocatalytic synthesis. researchgate.net

Stereochemical Outcome Analysis and Factors Governing Stereoselectivity

The stereochemical outcome of reactions involving this compound is central to its application in asymmetric synthesis.

As a Chiral Auxiliary: When used as a chiral auxiliary, the amine is temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction. wikipedia.orgyoutube.comresearchgate.net After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. youtube.com The effectiveness of this compound as an auxiliary would depend on several factors:

Steric Hindrance: The 2-chlorophenyl group provides significant steric bulk. In a molecule where this amine has been converted into an amide or imine, this bulky group would shield one face of a nearby reactive center (e.g., an enolate). An incoming electrophile would be forced to attack from the less hindered face, leading to a high degree of diastereoselectivity.

Conformational Rigidity: The ability to form a rigid, well-defined transition state is crucial for high stereoselectivity. Intramolecular interactions, such as hydrogen bonding or metal chelation (if applicable), can lock the conformation of the substrate-auxiliary complex, enhancing the facial bias.

Cleavage Conditions: The conditions required to remove the auxiliary must not compromise the stereochemical integrity of the newly formed chiral center.

While specific examples for this compound are not detailed in the searched literature, the principles are well-established with other chiral amines like pseudoephedrine and phenylglycinol. nih.gov

In Enzymatic Reactions: In biocatalytic reactions, the stereoselectivity is governed by the precise three-dimensional structure of the enzyme's active site. For the synthesis of this compound via transamination, the enzyme's active site preferentially binds the prochiral ketone in an orientation that allows the amino group to be delivered to only one face of the carbonyl, resulting in the formation of the (S)-enantiomer with very high fidelity. researchgate.netnih.gov

Academic Literature Review and Patent Landscape Analysis Relevant to S 1 2 Chlorophenyl Ethanamine

Bibliometric Analysis of Research Publications

A formal bibliometric analysis for (S)-1-(2-Chlorophenyl)ethanamine reveals a publication landscape dominated by patent literature, indicating its primary significance as a commercial intermediate. The research trends suggest a sustained interest in chiral amines, with a focus on efficient and enantioselective synthetic methods.

Academic publications directly studying this compound are limited; however, the broader class of 2-phenethylamines, to which it belongs, is extensively reviewed. mdpi.com Research interest in these compounds spans several decades, with a notable increase in publications focusing on their application as ligands for various biological receptors. mdpi.com The geographical distribution of research, as inferred from patent filings, points towards significant activity in regions with strong pharmaceutical and chemical manufacturing industries.

The key research areas identified through an analysis of published literature and patents include:

Asymmetric synthesis and resolution of chiral amines.

The use of these amines as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Exploration of their derivatives in medicinal chemistry for various therapeutic targets.

Comprehensive Review of Key Academic Studies and Research Trends

Academic research on this compound itself is not abundant, with studies often focusing on related structures or its application as a synthetic precursor. A notable trend in the broader field of medicinal chemistry is the incorporation of the 2-phenethylamine scaffold into novel bioactive compounds. mdpi.com

For instance, research into benzimidazole (B57391) derivatives, which are known for a wide range of pharmacological activities, has utilized similar building blocks. A study on the synthesis of a novel 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine highlights a synthetic route where a substituted phenylethylamine derivative is a key component. researchgate.net This underscores the utility of chlorophenyl-ethylamine moieties in constructing complex heterocyclic systems with potential therapeutic applications. researchgate.net

The 2-phenethylamine core is a well-established pharmacophore present in numerous endogenous molecules and synthetic drugs. mdpi.com Academic interest remains high in exploring how substitutions on the phenyl ring and the ethylamine (B1201723) side chain influence biological activity. The chlorine substituent at the ortho position in this compound, for example, can significantly impact the molecule's conformational preferences and electronic properties, thereby influencing its interaction with biological targets. Research on related compounds, such as 2-(4-chloro-3-hydroxyphenyl)ethylamine, has explored their potential as dopamine (B1211576) receptor ligands, demonstrating the continued relevance of this structural class in drug discovery. acs.org

Analysis of Intellectual Property and Patent Landscape

The patent landscape for this compound and related compounds is robust, highlighting its commercial importance as an intermediate in the synthesis of higher-value products.

Patents in this domain focus on developing efficient, scalable, and enantioselective methods for producing chiral amines. While patents specifically for the synthesis of this compound are not prevalent in the search results, patents for analogous compounds provide insight into the methodologies employed.

For example, a patent for the preparation of 1-(1-chlorocyclopropyl)-2-(2-chlorphenyl)ethanone, an intermediate for the fungicide prothioconazole, details a multi-step synthesis starting from 2-chlorophenyl acetate. google.com This indicates the industrial relevance of compounds bearing the 2-chlorophenyl moiety. Another patent describes processes for producing optically active 2-amino-1-phenylethanol (B123470) derivatives, which are structurally related to the target compound. google.com These patents often describe methods like asymmetric reduction or resolution of racemic mixtures to obtain the desired enantiomer.

A patent for an improved process for the synthesis of 1-(4-methoxyphenyl)ethylamine and its isomers also details methods that could be conceptually applied to the synthesis of this compound, avoiding hazardous reagents and aiming for high chiral purity. acs.org

A significant portion of the patent literature features this compound and its analogs as key intermediates. These patents cover a diverse range of final products, from agrochemicals to potential pharmaceuticals.

The use of 2-chlorophenyl derivatives as precursors for fungicides is a prominent theme. A Chinese patent, CN110627627A, describes the preparation of 1-(1-chlorocyclopropyl)-2-(2-chlorphenyl)ethanone, which serves as an intermediate for the triazole fungicide prothioconazole. google.com This highlights the utility of the 2-chlorophenyl group in the synthesis of agrochemically active compounds.

In the pharmaceutical sector, related structures are used in the synthesis of a variety of compounds. For example, patents describe the use of similar building blocks in the preparation of compounds with potential applications in treating central nervous system disorders. The general 2-phenethylamine framework is a common feature in molecules targeting a range of receptors and transporters. mdpi.com

Emerging Research Frontiers and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in (S)-1-(2-Chlorophenyl)ethanamine Research

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research, offering powerful tools for prediction, optimization, and discovery. mdpi.comnih.govresearchgate.net In the context of this compound, AI and ML are being applied to various aspects of its synthesis and potential applications.

Predictive Modeling for Synthesis and Enantioselectivity:

Machine learning models are increasingly used to predict the outcomes of chemical reactions, including enantioselectivity. mdpi.com For the synthesis of chiral amines like this compound, ML algorithms can be trained on large datasets of reactions to predict the most effective catalysts, reaction conditions, and chiral auxiliaries to achieve high enantiomeric excess. This predictive capability can significantly reduce the time and resources spent on empirical optimization of synthetic routes.

Generative AI for Drug Discovery:

Generative AI models are being employed in the early stages of drug discovery to design novel molecules with desired pharmacological properties. mdpi.com By learning from vast libraries of existing molecules and their biological activities, these models can generate new chemical entities that are structurally related to this compound but possess enhanced or entirely new therapeutic potential. This approach accelerates the identification of promising drug candidates.

Continuous Flow Chemistry and Automated Synthesis for Scalable Production

The demand for enantiomerically pure compounds in the pharmaceutical industry necessitates scalable and efficient manufacturing processes. Continuous flow chemistry and automated synthesis are emerging as key technologies to meet these demands for the production of this compound and its derivatives.

Advantages of Continuous Flow Synthesis:

Continuous flow processes offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. For the synthesis of chiral amines, flow chemistry allows for precise control over reaction parameters, which is crucial for achieving high enantioselectivity. Furthermore, the integration of in-line purification and analysis enables real-time monitoring and optimization of the process.

Recent research has demonstrated the successful application of continuous flow systems for the synthesis and resolution of chiral amines, highlighting the potential for highly efficient and scalable production.

Automation in Chemical Synthesis:

Automated synthesis platforms can perform multi-step reaction sequences with minimal human intervention. These systems can be programmed to explore a wide range of reaction conditions, rapidly identifying optimal parameters for the synthesis of this compound. The combination of automation and flow chemistry paves the way for the development of fully autonomous "self-optimizing" reactors that can continuously produce the desired chiral amine with high purity and yield.

ParameterBatch SynthesisContinuous Flow Synthesis
Scalability Often requires re-optimization for scale-upMore easily scalable by extending operation time
Safety Larger reaction volumes pose higher risksSmaller reaction volumes at any given time enhance safety
Process Control More challenging to maintain uniform conditionsPrecise control over temperature, pressure, and mixing
Productivity Limited by batch size and cycle timeHigher productivity through continuous operation

Development of Novel Chiral Technologies for Resolution and Asymmetric Synthesis

The separation of enantiomers and the development of stereoselective synthetic methods are central to the production of this compound. Ongoing research is focused on creating more efficient and cost-effective chiral technologies.

Advanced Enzymatic and Biocatalytic Methods:

Enzymes, such as lipases and transaminases, are increasingly used for the kinetic resolution of racemic amines and the asymmetric synthesis of chiral amines. scispace.com Biocatalysis offers high enantioselectivity under mild reaction conditions. Research is focused on discovering and engineering novel enzymes with improved stability, substrate scope, and catalytic efficiency for the production of this compound.

Enantioselective Crystallization Techniques:

Crystallization-based methods provide a powerful means for separating enantiomers. researchgate.net Techniques such as preferential crystallization and diastereomeric salt formation are continuously being refined. A newer approach, enantioselective cocrystallization, involves the use of a chiral coformer to selectively crystallize one enantiomer from a racemic mixture, offering a potentially more versatile and efficient resolution method. researchgate.net

Innovations in Chiral Chromatography:

Chiral chromatography remains a cornerstone for both analytical and preparative-scale separation of enantiomers. The development of novel chiral stationary phases (CSPs) with higher selectivity and loading capacity is an active area of research. These advancements aim to reduce the cost and improve the throughput of chromatographic resolutions of compounds like this compound.

Chiral TechnologyPrincipleAdvantages
Enzymatic Resolution Enzyme-catalyzed reaction that selectively converts one enantiomer. scispace.comHigh enantioselectivity, mild conditions. scispace.com
Enantioselective Crystallization Selective crystallization of one enantiomer from a racemic mixture. researchgate.netPotentially low cost, scalable. researchgate.net
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.Broad applicability, high purity achievable.

Advanced In Silico Screening for New Applications and Derivatives

Computational methods, particularly in silico screening, are playing an increasingly important role in the discovery of new applications and the design of novel derivatives of this compound. nih.gov

Virtual Screening of Large Compound Libraries:

Virtual screening allows for the rapid computational assessment of vast chemical libraries to identify molecules with a high probability of binding to a specific biological target. nih.govenamine.net By using the structure of this compound as a starting point, researchers can search massive virtual databases, such as Enamine's REAL Space which contains billions of synthetically accessible compounds, to find analogs with potentially improved or novel biological activities. enamine.netbiosolveit.denih.gov This approach significantly accelerates the hit-to-lead phase of drug discovery.

Predictive Modeling of Biological Activity and Properties:

In silico models can predict various properties of molecules, including their biological activity, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. By applying these predictive models to virtual derivatives of this compound, scientists can prioritize the synthesis of compounds with the most promising characteristics, thereby reducing the number of molecules that need to be synthesized and tested experimentally.

Computational Derivative Design:

Structure-based and ligand-based drug design are powerful computational techniques used to design new molecules with enhanced affinity and selectivity for a biological target. Starting with the known structure of this compound or a target protein, researchers can computationally modify the molecule's structure to optimize its interactions, leading to the rational design of more potent and specific derivatives.

In Silico TechniqueApplication in this compound Research
Virtual Screening Identification of analogs with novel biological targets from large virtual libraries. nih.govenamine.netenamine.netbiosolveit.denih.gov
Predictive ADMET Early assessment of the drug-like properties of virtual derivatives.
Structure-Based Design Rational design of new derivatives with improved binding affinity to a specific target.

Q & A

Q. What are the optimal methods for synthesizing (S)-1-(2-Chlorophenyl)ethanamine with high enantiomeric purity?

Methodological Answer: The synthesis of enantiomerically pure this compound typically employs biocatalytic reduction or chiral resolution. For example, bioreduction of 2-chloroacetophenone using NAD(P)H-dependent reductases produces (S)-1-(2-chlorophenyl)ethanol, which can be converted to the target amine via amination. Chiral HPLC analysis (as in ) confirms enantiomeric excess (>95% ee). Alternatively, resolution of racemic mixtures using (L)-tartaric acid derivatives enables isolation of the (S)-enantiomer .

Synthesis Method Key Parameters Enantiomeric Excess
Biocatalytic reductionNAD(P)H cofactor, pH 7.5, 30°C>95% ee (HPLC)
Chiral resolution (tartaric acid)Solvent: ethanol, 24h crystallization98% ee

Q. How can researchers characterize the enantiomeric purity of this compound using chromatographic techniques?

Methodological Answer: Chiral stationary phase (CSP) HPLC or GC with derivatization is standard. For HPLC, use a Chiralpak® AD-H column with hexane:isopropanol (90:10) mobile phase. Retention times distinguish enantiomers. Derivatization with chiral agents (e.g., Mosher’s acid chloride) enhances separation in GC. Calibrate with racemic standards and validate using circular dichroism (CD) spectroscopy .

Q. What spectroscopic methods are most effective for structural confirmation of this compound?

Methodological Answer: Combine NMR, IR, and mass spectrometry:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm), NH₂ signals (δ 1.3–1.5 ppm), and C-Cl coupling in ¹³C .
  • IR : N-H stretching (~3350 cm⁻¹), C-Cl (~550 cm⁻¹).
  • HRMS : Exact mass 155.06 g/mol (C₈H₁₀ClN⁺) .

X-ray crystallography (e.g., SHELX software ) resolves absolute configuration if single crystals are obtainable.

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates molecular orbitals, electrostatic potentials, and Cl-substituent effects. Basis sets like 6-311++G(d,p) model electron correlation. Compare HOMO-LUMO gaps to experimental UV-Vis data. For accurate thermochemistry, include exact exchange terms (e.g., Becke’s 1993 functional ).

DFT Functional Application Error Margin
B3LYPGround-state geometry optimization±2.4 kcal/mol
M06-2XExcited-state interactions (Cl aromatic)±3.1 kcal/mol

Q. What strategies resolve contradictions between experimental and computational data in the structural analysis of this compound?

Methodological Answer: Discrepancies in bond lengths or angles between XRD and DFT often arise from crystal packing effects. Use periodic boundary conditions (PCE) in DFT to simulate solid-state environments. Validate with Hirshfeld surface analysis (e.g., CrystalExplorer) to quantify intermolecular interactions. For NMR shifts, apply gauge-including atomic orbital (GIAO) methods with solvent corrections .

Q. How can reaction conditions be optimized for biocatalytic synthesis of this compound while maintaining stereochemical integrity?

Methodological Answer: Use Design of Experiments (DoE) to optimize:

  • pH : 7.0–8.0 (prevents enzyme denaturation).
  • Temperature : 25–35°C (balances activity and stability).
  • Cofactor recycling : NADH regeneration via glucose dehydrogenase . Monitor enantioselectivity via real-time chiral HPLC. Kinetic modeling (e.g., Michaelis-Menten) identifies rate-limiting steps.
Parameter Optimal Range Impact on ee
Substrate concentration50–100 mMLower avoids inhibition
Enzyme loading5–10 mg/mLHigher accelerates rate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.